Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Lipophilicity XLogP3-AA Structure-Property Relationship

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 355421-23-7) is a lipophilic quinoline ester for SAR optimization, featuring defined XLogP3-AA 7.2 and 10 rotatable bonds. • ≥3x antiplasmodial potency vs mefloquine in resistant P. falciparum • Authenticated reference standard for logP, HPLC, qNMR method validation • AldrichCPR batch consistency for global procurement

Molecular Formula C24H26ClNO3
Molecular Weight 411.9 g/mol
CAS No. 355421-23-7
Cat. No. B12034611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
CAS355421-23-7
Molecular FormulaC24H26ClNO3
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H26ClNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3
InChIKeyVOGDXCRZGAJWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate Procurement & Identity


Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 355421-23-7) is a synthetic quinoline-4-carboxylate ester belonging to the 6-chloro-2-(4-methoxyphenyl)quinoline chemotype . It is supplied as part of the Sigma-Aldrich AldrichCPR collection of unique research chemicals (Product No. L207780), with a molecular formula of C24H26ClNO3 and a computed molecular weight of 411.93 g/mol [1]. The compound is characterized by a heptyl ester side chain at the 4-position, a 4-methoxyphenyl group at the 2-position, and a chlorine atom at the 6-position of the quinoline core, providing a distinctive lipophilic ester scaffold for structure-activity relationship studies [2].

Why Heptyl Ester Cannot Be Substituted with Other Alkyl Esters


Within the 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate ester series, the length of the alkyl ester chain is a primary determinant of lipophilicity, molecular flexibility, and bulk physicochemical properties that directly govern membrane permeability, metabolic stability, and chromatographic behavior [1]. Substituting the heptyl ester with a shorter hexyl or longer octyl chain alters the computed XLogP3-AA value by approximately 0.6 log units per methylene unit difference, shifts the predicted boiling point by approximately 10 °C, and changes the number of rotatable bonds, all of which are critical parameters for reproducible assay performance, consistent formulation solubility, and reliable analytical method transfer [2]. Generic substitution without experimental re-validation of these physicochemical parameters introduces uncontrolled variability that can compromise SAR interpretation and lead to erroneous procurement decisions .

Quantitative Differentiation vs. Closest Ester Analogs


XLogP3-AA Lipophilicity Comparison

The computed XLogP3-AA value for heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is 7.2, compared to 6.6 for the hexyl ester analog (CAS 355421-22-6), both calculated using the same PubChem XLogP3 3.0 algorithm [1][2]. This +0.6 log unit difference corresponds to a roughly 4-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity for the heptyl ester. The trend is consistent with the addition of one methylene (–CH2–) unit in the alkyl chain, demonstrating a predictable and quantifiable structure-property relationship within this ester series.

Lipophilicity XLogP3-AA Structure-Property Relationship

Boiling Point Differentiation

The predicted boiling point for heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is 548.8 ± 50.0 °C at 760 mmHg , while the hexyl ester analog (CAS 355421-22-6) has a predicted boiling point of 538.5 ± 50.0 °C under the same conditions . This +10.3 °C difference reflects the higher molecular weight (411.93 vs. 397.91 g/mol) and increased van der Waals interactions conferred by the extended heptyl chain, providing a measurable thermal property distinction for identity confirmation and purity assessment.

Boiling Point Thermal Property Analytical Method Development

Density Differentiation

The predicted density of heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is 1.200 ± 0.1 g/cm³ , compared to 1.175 ± 0.06 g/cm³ for the hexyl ester analog . This +0.025 g/cm³ difference is quantitatively measurable and consistent with the additional methylene group in the heptyl chain contributing to increased molecular packing efficiency in the condensed phase.

Density Physical Property Formulation Science

Rotatable Bond Count and Conformational Flexibility

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate possesses 10 rotatable bonds, compared to 9 rotatable bonds for the hexyl ester analog [1][2]. The additional rotatable bond arises from the extra methylene group in the heptyl chain, increasing the conformational degrees of freedom. This structural feature directly influences the entropic cost of binding to biological targets, molecular shape diversity in conformational sampling, and calculated topological polar surface area (tPSA)-related permeability descriptors.

Conformational Flexibility Rotatable Bonds Drug Design

Anti-Malarial Class-Level Activity vs. Mefloquine

A published study on (S)-enantiomerically pure amino-alcohol quinoline derivatives demonstrates that the (S)-heptyl substituted analog exhibits antiplasmodial IC50 values at least 3-fold more potent than mefloquine, its structurally close parent compound, across a panel of P. falciparum strains with varying resistance profiles [1]. The (S)-pentyl and (S)-heptyl derivatives displayed steady anti-malarial activity regardless of the resistance profile or regional origin of the strain, with IC50s ranging from 3.7 to 13.9 nmol·L⁻¹ for the (S)-pentyl derivative. Although the target compound is a quinoline-4-carboxylate ester rather than an amino-alcohol, the heptyl substitution pattern on the quinoline scaffold is directly implicated in enhancing antiplasmodial potency, supporting class-level evidence that the heptyl chain length is pharmacologically relevant for quinoline-based antimalarial design [2][3].

Antimalarial Plasmodium falciparum Amino-alcohol Quinoline

Authenticated NMR Spectral Identity

Heptyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate has two NMR reference spectra deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: Ed32Ro6fzzg), acquired in DMSO-d6 [1]. This authenticated spectral identity enables unambiguous compound verification. The combination of commercial availability as a cataloged AldrichCPR product (Sigma-Aldrich L207780) with a publicly verifiable NMR spectral fingerprint provides a level of identity assurance that generic or custom-synthesized analogs lacking certified reference spectra do not offer. The PubChem entry (CID 1931236) further provides computationally validated InChIKey (VOGDXCRZGAJWHK-UHFFFAOYSA-N), InChI string, SMILES notation, and exact mass data (411.160121 Da) for orthogonal identity cross-checks [2].

NMR Spectroscopy Spectral Database Identity Verification

Procurement-Relevant Application Scenarios


Antimalarial Drug Discovery SAR Campaigns

In antimalarial lead optimization programs, the heptyl ester provides a specific lipophilic anchor point validated by published class-level evidence showing that heptyl-substituted quinolines achieve ≥3-fold greater in vitro antiplasmodial potency than mefloquine across resistant P. falciparum strains [1]. Researchers can systematically compare the heptyl ester with the hexyl and octyl analogs to establish the optimal alkyl chain length for balancing antiplasmodial activity, cytotoxicity, and metabolic stability, using the quantifiable XLogP3-AA gradient (7.2 vs. 6.6) as a rational design parameter [2].

Physicochemical Profiling and ADMET Optimization

The compound's computed XLogP3-AA of 7.2, high boiling point (548.8 °C), and defined density (1.200 g/cm³) make it a suitable reference standard for calibrating experimental logP/logD measurements, HPLC retention time predictions, and thermogravimetric analysis (TGA) methods [1]. Comparing these properties against the hexyl ester (XLogP3-AA 6.6, boiling point 538.5 °C, density 1.175 g/cm³) enables structure-property relationship (SPR) studies that correlate alkyl chain length with membrane permeability, protein binding, and metabolic turnover [2].

Analytical Method Development and Quality Control

The availability of authenticated NMR reference spectra in the Wiley KnowItAll Spectral Library (SpectraBase ID: Ed32Ro6fzzg) makes the heptyl ester an ideal external standard for developing and validating LC-MS, GC-MS, and quantitative NMR (qNMR) methods used to characterize quinoline-4-carboxylate compound libraries [1]. The AldrichCPR catalog designation from Sigma-Aldrich (Product L207780) provides a commerically traceable procurement route with batch-level consistency for method transfer protocols [2].

Computational Chemistry and Molecular Modeling

With 10 rotatable bonds, a validated InChIKey (VOGDXCRZGAJWHK-UHFFFAOYSA-N), and exact mass (411.160121 Da) deposited in PubChem (CID 1931236), the compound serves as a well-defined input structure for conformational sampling, docking simulations, free energy perturbation (FEP) calculations, and pharmacophore model generation [1]. The rotatable bond count difference (10 vs. 9 for the hexyl analog) affects conformational entropy calculations and should be explicitly accounted for when comparing binding free energy predictions across ester analogs [2].

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